2-Chloro-1-(1H-pyrrol-1-yl)ethanone
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Overview
Description
2-Chloro-1-(1H-pyrrol-1-yl)ethanone is an organic compound with the molecular formula C6H6ClNO. It is a chlorinated derivative of ethanone, where the chlorine atom is attached to the first carbon, and a pyrrole ring is attached to the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(1H-pyrrol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction .
Industrial Production Methods
the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1H-pyrrol-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrroles.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
2-Chloro-1-(1H-pyrrol-1-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1H-pyrrol-1-yl)ethanone involves its interaction with nucleophiles, leading to the substitution of the chlorine atom. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(1H-pyrrol-2-yl)ethanone
- 2-Acetylpyrrole
- 1-(1H-Pyrrol-2-yl)ethanone
Uniqueness
Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H6ClNO |
---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
2-chloro-1-pyrrol-1-ylethanone |
InChI |
InChI=1S/C6H6ClNO/c7-5-6(9)8-3-1-2-4-8/h1-4H,5H2 |
InChI Key |
XFMJDOISCWTAPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(=O)CCl |
Origin of Product |
United States |
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